Thermal Stability: TPSC vs. Triflate and Hexafluoroarsenate PAGs
Triphenylsulfonium chloride exhibits a melting point of 277 °C, substantially exceeding that of triphenylsulfonium triflate (84–88 °C ) and triphenylsulfonium hexafluoroarsenate (195–197 °C ). The triarylsulfonium cation framework itself demonstrates no significant decomposition up to 300 °C, with select triarylsulfonium salts showing zero mass loss over 90 days at 300 °C in air [1]. This thermal robustness enables TPSC to withstand aggressive pre-exposure bake steps in chemically amplified resist processing without premature acid generation, a critical requirement for maintaining latent image fidelity in high-resolution lithography.
| Evidence Dimension | Melting point (thermal stability surrogate) |
|---|---|
| Target Compound Data | 277 °C |
| Comparator Or Baseline | Triphenylsulfonium triflate: 84–88 °C; Triphenylsulfonium hexafluoroarsenate: 195–197 °C |
| Quantified Difference | Δ = 189–193 °C vs. triflate; Δ = 80–82 °C vs. hexafluoroarsenate |
| Conditions | Melting point determined by standard capillary method; literature values from multiple supplier certificates of analysis and peer-reviewed studies on triarylsulfonium thermal stability. |
Why This Matters
Higher melting point correlates with lower diffusion of PAG in the resist film during post-exposure bake, reducing acid blur and improving critical dimension uniformity (CDU) in semiconductor lithography.
- [1] RSC Advances, 2017, 7, 7623–7630. Triarylsulfonium ionic liquids: no mass loss in 90 days at 300 °C in air. View Source
